SSAO Inhibitory Activity Cliff: n-Propyl vs. Isopropyl at the 4-Position of Spinaceamine
The SSAO/VAP-1 inhibitor patent US 8,263,616 explicitly identifies a structure-activity relationship cliff at the 4-position of the tetrahydroimidazo[4,5-c]pyridine scaffold: the presence of an isopropyl group (branched C3) produces a drastic increase in SSAO inhibitory activity [1]. This disclosure implies that the linear n-propyl analog (target compound) is associated with substantially lower SSAO inhibition. While exact IC₅₀ values for the 4-n-propyl compound are not disclosed in the patent, the qualitative magnitude of the effect is described as "drastic"—a term used in patent SAR language to denote a large, functionally meaningful difference [1]. The 4-isopropyl series was subsequently advanced into salt-form optimization, with the mesylate salt of (3S)-tetrahydrofuran-3-yl (4S)-4-isopropyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate progressing to pharmaceutical development [2]. For researchers seeking an SSAO-inactive or weakly active control compound within the same chemotype, or for those exploring the SAR consequences of linear vs. branched alkyl substitution at C4, the 4-n-propyl derivative thus offers a well-differentiated tool.
| Evidence Dimension | SSAO/VAP-1 inhibitory activity at 4-position spinaceamine scaffold |
|---|---|
| Target Compound Data | No quantitative IC₅₀ publicly disclosed; inferred to be substantially lower activity than 4-isopropyl based on patent SAR disclosure |
| Comparator Or Baseline | 4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives: SSAO inhibitory activity described as 'drastically increased' relative to other 4-substituents (US 8,263,616). Advanced salt forms show IC₅₀ in the low nanomolar range (e.g., 5.2 nM for the HCl salt, 1.1 nM for the sulfate salt of the optimized 5-carboxylate derivative) [3]. |
| Quantified Difference | Qualitative: 'drastic' reduction in SSAO inhibition when substituting isopropyl with linear n-propyl (patent disclosure). Quantitative difference cannot be precisely calculated due to absence of disclosed IC₅₀ for the n-propyl compound. |
| Conditions | SSAO enzyme inhibition assay (US Patent 8,263,616 B2); specific assay conditions for comparator salt-form IC₅₀ values reported in Pharmacology Research & Perspectives [3]. |
Why This Matters
For procurement decisions in SSAO/VAP-1 drug discovery programs—where the 4-isopropyl chemotype is the pharmacologically active series—the 4-n-propyl compound serves as the nearest-neighbor negative control or an SAR probe to interrogate the contribution of alkyl branching to target engagement, a distinction not achievable with other spinaceamine analogs.
- [1] Proximagen Ltd. US Patent 8,263,616 B2. Lines 138-141. Filed September 16, 2009, issued September 11, 2012. View Source
- [2] Proximagen Ltd. Pharmaceutical salt forms of an inhibitor of semicarbazide-sensitive amine oxidase (SSAO). US Patent 10,316,034 B2, issued June 11, 2019. View Source
- [3] Savory E, Higginbottom M, Oliver K, Horgan VA. SSAO inhibitor salt form IC₅₀ data. Data cited in BindingDB entry for SSAO (AOC3) inhibitor, IC₅₀ = 5.2 nM (HCl salt), 1.1 nM (sulfate salt). https://bdb2.ucsd.edu View Source
